One method for synthesizing 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester involves a cyclization reaction. This reaction occurs between (Z)-4-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid (prepared from p-aminobenzoic acid through diazotization and reaction with ethyl 2-chloro-acetoacetate) and 5,5-dimethyl-cyclohexane-1,3-dione [].
While the compound itself might not possess inherent biological activity, derivatives synthesized from it, particularly Hsp90 inhibitors, exhibit their effects by binding to the ATP-binding pocket of Hsp90 []. This binding prevents the chaperone protein from stabilizing client proteins involved in cancer cell growth and survival, leading to their degradation and ultimately inhibiting tumor development.
The primary application of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester lies in its role as a synthetic building block. It serves as a crucial precursor in synthesizing more complex molecules with potential biological activity. One notable application is its use in developing potent and selective Hsp90 inhibitors []. These inhibitors show promise as antitumor agents, with one derivative, SNX-5422, even reaching phase I clinical trials due to its efficacy in preclinical models [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: